Mitemcinal

Catalog No.
S629971
CAS No.
154738-42-8
M.F
C40H69NO12
M. Wt
756.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitemcinal

CAS Number

154738-42-8

Product Name

Mitemcinal

IUPAC Name

(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione

Molecular Formula

C40H69NO12

Molecular Weight

756.0 g/mol

InChI

InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

BELMMAAWNYFCGF-PZXAHSFZSA-N

SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC

Synonyms

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid, GM 611, GM-611, GM611, mitemcinal

Canonical SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC

Isomeric SMILES

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC

The exact mass of the compound Mitemcinal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mitemcinal, also known as GM-611, is a novel compound derived from erythromycin. It functions primarily as a motilin receptor agonist, which means it stimulates the motilin receptors in the gastrointestinal tract, enhancing gastrointestinal motility. The chemical formula for Mitemcinal is C40H69NO12C_{40}H_{69}NO_{12}, and its CAS number is 154802-96-7 . The compound is particularly notable for its acid-resistant properties, making it effective in the acidic environment of the stomach.

Primarily involving its interaction with motilin receptors. As a prokinetic agent, it enhances gastric emptying by promoting coordinated contractions in the gastrointestinal tract. The compound's structure allows it to mimic the natural hormone motilin, facilitating these reactions without being degraded by stomach acid .

Mitemcinal exhibits significant biological activity as an agonist of motilin receptors. This action leads to:

  • Accelerated gastric emptying: Mitemcinal has been shown to enhance gastric motility and reduce gastric retention time .
  • Improved postprandial glucose profiles: Studies indicate that it can influence glucose metabolism, particularly in diabetic models .
  • Facilitation of bowel movements: It promotes colonic motility and helps alleviate constipation without causing diarrhea .

The synthesis of Mitemcinal involves several steps, typically starting from erythromycin derivatives. Key methods include:

  • Chemical modification of erythromycin: Alterations to the erythromycin backbone enhance its receptor agonistic properties.
  • Formation of ester linkages: These modifications are crucial for improving the compound's stability and bioavailability in acidic environments.
  • Purification processes: Techniques such as chromatography are employed to isolate Mitemcinal from reaction mixtures and ensure high purity levels .

Mitemcinal has several clinical applications, primarily related to gastrointestinal disorders:

  • Treatment of gastroparesis: It is used to improve gastric emptying in patients suffering from this condition.
  • Management of constipation: Mitemcinal facilitates bowel movements and is beneficial for patients with chronic constipation.
  • Potential use in diabetes management: Its ability to influence glucose metabolism may offer therapeutic avenues for managing diabetes .

Research on Mitemcinal's interactions with other drugs and biological systems includes:

  • Drug-drug interactions: Studies have evaluated how Mitemcinal interacts with other medications, particularly those affecting gastrointestinal motility.
  • Receptor binding studies: These investigations focus on its affinity for motilin receptors compared to endogenous motilin and other agonists.
  • Metabolic studies: Understanding how Mitemcinal is metabolized in the body can inform dosing regimens and predict potential side effects .

Mitemcinal shares similarities with several other compounds that act on gastrointestinal motility. Notable comparisons include:

Compound NameMechanism of ActionUnique Features
ErythromycinAntibiotic; motilin receptor agonistBroad-spectrum antibiotic properties
MotilinNatural peptide hormoneDirectly stimulates gastrointestinal contractions
PrucaloprideSelective serotonin receptor agonistPrimarily acts on serotonin receptors
TegaserodSerotonin receptor agonistUsed specifically for irritable bowel syndrome

Mitemcinal's uniqueness lies in its acid-resistant formulation and its specific action as a non-peptide motilin receptor agonist, distinguishing it from both peptide-based therapies and other prokinetic agents .

XLogP3

4.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

755.48197664 g/mol

Monoisotopic Mass

755.48197664 g/mol

Heavy Atom Count

53

UNII

6X5NRJ664L

Drug Indication

Investigated for use/treatment in gastroparesis and irritable bowel syndrome (IBS).

Mechanism of Action

Mitemcinal, an oral motilin agonist, accelerates gastric emptying.

Other CAS

154738-42-8

Wikipedia

Mitemcinal

Dates

Last modified: 02-18-2024
Saitoh R, Miyayama T, Mitsui T, Akiba Y, Higashida A, Takata S, Kawanishi T, Aso Y, Itoh Z, Omura S: Nonlinear intestinal pharmacokinetics of mitemcinal, the first acid-resistant non-peptide motilin receptor agonist, in rats. Xenobiotica. 2007 Dec;37(12):1421-32. [PMID:17926229]

Explore Compound Types